molecular formula C13H8F3NO2 B13466669 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B13466669
M. Wt: 267.20 g/mol
InChI Key: BFAXSKDNQKXKLF-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-pyridin-3-yl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-8(3-4-10(11)12(18)19)9-2-1-5-17-7-9/h1-7H,(H,18,19)

InChI Key

BFAXSKDNQKXKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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